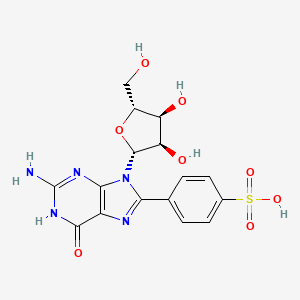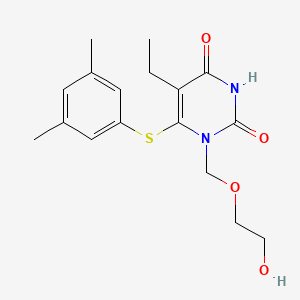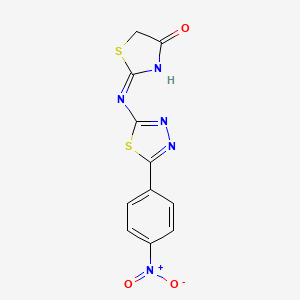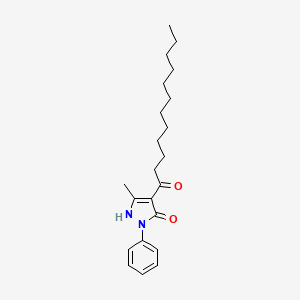
5(1H)-Indolizinone, 2,3-dihydro-6-phenyl-8-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one is a complex organic compound with a unique structure that includes both phenyl and sulfonyl groups
Métodos De Preparación
The synthesis of 6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate indolizine precursor.
Cyclization: The cyclization step forms the indolizine ring, which is crucial for the compound’s structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or sulfonyl groups, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparación Con Compuestos Similares
6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one can be compared with similar compounds like:
6-Phenyl-2,3-dihydroindolizin-5(1H)-one: Lacks the phenylsulfonyl group, which may result in different biological activities.
8-Phenyl-2,3-dihydroindolizin-5(1H)-one: Similar structure but with variations in the position of the phenyl group, affecting its reactivity and applications.
This compound’s unique structure, particularly the presence of both phenyl and sulfonyl groups, distinguishes it from other indolizine derivatives and contributes to its diverse applications in scientific research.
Propiedades
Número CAS |
185198-45-2 |
|---|---|
Fórmula molecular |
C20H17NO3S |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
8-(benzenesulfonyl)-6-phenyl-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C20H17NO3S/c22-20-17(15-8-3-1-4-9-15)14-19(18-12-7-13-21(18)20)25(23,24)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2 |
Clave InChI |
WFJADTRVTUBUFX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C(=O)N2C1)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B12921260.png)

![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide](/img/structure/B12921280.png)

![4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921292.png)




![6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B12921333.png)



![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12921354.png)
